2-Bromo-5-methylfuran
Overview
Description
2-Bromo-5-methylfuran is an organic compound with the molecular formula C5H5BrO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom at the second position and a methyl group at the fifth position makes this compound particularly interesting for various chemical applications .
Mechanism of Action
Target of Action
2-Bromo-5-methylfuran is primarily used as a reagent in the synthesis of various compounds . It is particularly used to synthesize quinuclidine-based ligands, which act as muscarinic agonists . Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in the nervous system, affecting functions such as heart rate and smooth muscle contraction .
Mode of Action
The mode of action of this compound involves a process known as lithiation . This process involves the introduction of a lithium atom into the compound, which can significantly alter its chemical properties . The lithiation of this compound enables selective halogen dance reactions, affording 2-substituted 3-bromo-5-methylfurans upon quenching with various electrophiles .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in the synthesis of other compounds . The lithiation process and subsequent halogen dance reactions can lead to the formation of new compounds with different substitution patterns . These new compounds can then participate in various biochemical pathways, depending on their specific structures and properties .
Pharmacokinetics
The properties of the compounds it helps synthesize, such as quinuclidine-based ligands, would be more relevant in a pharmacokinetic context .
Result of Action
The result of the action of this compound is the synthesis of new compounds with different substitution patterns . These new compounds can have a variety of molecular and cellular effects, depending on their specific structures and properties . For example, quinuclidine-based ligands synthesized using this compound can act as muscarinic agonists, influencing various physiological processes .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-methylfuran is used as a reagent to synthesize quinuclidine-based ligands, compounds that act as muscarinic agonists
Molecular Mechanism
It is known that furan derivatives can interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity
Temporal Effects in Laboratory Settings
It is known that furan derivatives can undergo various chemical reactions, including halogen migrations
Metabolic Pathways
It is known that furan derivatives can participate in various chemical reactions
Transport and Distribution
It is known that chemical compounds can interact with various transporters and binding proteins, which can affect their localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-methylfuran can be synthesized through the bromination of 5-methylfuran. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the bromination of 5-methylfuran using bromine in an organic solvent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylfuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Lithiation Reactions: The compound can be lithiated at the bromine position, allowing for further functionalization with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide.
Lithiation: Reagents such as n-butyllithium are used under low-temperature conditions to achieve selective lithiation.
Major Products Formed
Substitution Reactions: Products include various substituted furans depending on the nucleophile used.
Lithiation Reactions: Products include trisubstituted furans with different substitution patterns.
Scientific Research Applications
2-Bromo-5-methylfuran is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents, particularly those targeting muscarinic receptors.
Material Science: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitrofuran: Similar in structure but contains a nitro group instead of a methyl group.
2-Iodo-5-methylfuran: Contains an iodine atom instead of bromine.
2-Chloro-5-methylfuran: Contains a chlorine atom instead of bromine.
Uniqueness
2-Bromo-5-methylfuran is unique due to its specific substitution pattern, which allows for selective functionalization and diverse chemical reactivity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-5-methylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGRESZTMULPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348563 | |
Record name | 2-bromo-5-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123837-09-2 | |
Record name | 2-bromo-5-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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